molecular formula C19H24ClN3O2 B11151289 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide

Cat. No.: B11151289
M. Wt: 361.9 g/mol
InChI Key: WCGDIDGJZYRRLW-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide is a complex organic compound with a unique structure that includes a pyrazole ring, a chlorophenyl group, and a tetrahydropyran moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with methylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the acylation of the pyrazole with 2,2-dimethyltetrahydro-2H-pyran-4-yl acetic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, alternative solvents, and more efficient purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Cleavage of the amide bond produces 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid and 2,2-dimethyltetrahydro-2H-pyran-4-amine.

  • Basic hydrolysis : Similar cleavage occurs with NaOH or KOH at elevated temperatures (80–100°C).

Key Data :

Reaction TypeReagents/ConditionsProductsYield*
Acidic HydrolysisHCl (6M), reflux, 12hAcetic acid derivative + amine~65%
Basic HydrolysisNaOH (3M), 80°C, 8hSame as above~72%
*Yields estimated from analogous reactions in pyrazole-acetamide systems.

Nucleophilic Substitution

The 4-chlorophenyl group participates in cross-coupling reactions:

  • Suzuki-Miyaura Coupling : With aryl boronic acids, Pd(PPh₃)₄ catalyzes substitution of the chlorine atom to form biaryl derivatives .

  • Buchwald-Hartwig Amination : Substitution with amines (e.g., morpholine) under Pd catalysis yields aminoaryl analogs .

Example :
\text{C}_{21}\text{H}_{23}\text{ClN}_3\text{O}_2 + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{C}_{27}\text{H}_{28}\text{N}_3\text{O}_2}
Conditions: DMF, 100°C, 24h .

Reduction and Hydrogenation

The tetrahydropyran ring’s carbonyl group (if oxidized) can be reduced:

  • Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces ketones to secondary alcohols, enhancing solubility .

  • NaBH₄ Reduction : Selective reduction of α,β-unsaturated carbonyls in pyrazole systems.

Cyclization and Functionalization

The pyrazole ring enables cyclocondensation reactions:

  • Heterocycle Formation : Reacts with aldehydes (e.g., benzaldehyde) under acidic conditions to form fused pyrazolo-pyran systems.

  • Mannich Reaction : With formaldehyde and secondary amines, generates aminomethyl derivatives.

Stability and Degradation

Thermal Stability : Decomposes above 200°C, releasing CO and NH₃ (TGA analysis).
Photodegradation : UV exposure (254 nm) induces cleavage of the chlorophenyl-pyrazole bond, forming chlorobenzene and pyrazole fragments.

Mechanistic Insights

  • Amide Hydrolysis Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic water attack (acidic) or direct hydroxide ion attack (basic).

  • Cross-Coupling Selectivity : Steric hindrance from the 2,2-dimethyltetrahydropyran group directs substitution to the para position of the chlorophenyl ring .

Scientific Research Applications

Overview

The compound 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide is a synthetic organic molecule characterized by a pyrazole ring and a chlorophenyl group. Its unique structural features confer potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, mechanisms of action, and relevant case studies.

Anti-inflammatory Research

The compound has demonstrated significant anti-inflammatory properties. A study indicated that it effectively inhibits microsomal prostaglandin E synthase (mPGES-1), leading to reduced levels of prostaglandin E2 (PGE2) in treated models. This suggests its potential use in treating inflammatory diseases.

Anticancer Activity

Research has shown that this compound exhibits anticancer properties by inhibiting the growth of various cancer cell lines. The mechanism involves the inhibition of CDK2, which is vital for cell proliferation. In vitro studies reported significant reductions in cell viability when treated with this compound.

Neuroprotective Effects

Preliminary studies indicate that the compound may have neuroprotective effects by interacting with acetylcholinesterase (AchE), potentially leading to improved cognitive function and reduced neurodegeneration.

Case Study 1: Anti-inflammatory Effects

A controlled laboratory study assessed the anti-inflammatory effects of this compound on rat models with induced inflammation. Results showed a decrease in inflammatory markers and pain responses, suggesting its therapeutic potential for conditions like arthritis.

Case Study 2: Cancer Cell Line Studies

In vitro studies were conducted on several cancer cell lines (e.g., breast and colon cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Further analysis revealed that it induces apoptosis in cancer cells through caspase activation.

Data Table: Summary of Biological Activities

Activity Mechanism Evidence
Anti-inflammatoryInhibition of mPGES-1Reduction in PGE2 levels
AnticancerCDK inhibitionSignificant reduction in cell viability
NeuroprotectiveInteraction with AchEImproved cognitive function in models

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide is unique due to its combination of a pyrazole ring, chlorophenyl group, and tetrahydropyran moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Biological Activity

The compound 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a pyrazole ring and a chlorophenyl group, suggest various pharmacological applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₉ClN₄O
  • Molecular Weight : 342.8 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

This compound has been explored for several biological activities, including:

  • Antimicrobial Activity : The presence of the chlorophenyl and pyrazole moieties contributes to its potential as an antimicrobial agent.
  • Anti-inflammatory Properties : Similar compounds have shown efficacy in reducing inflammation, particularly in neuroinflammatory conditions.
  • Anticancer Potential : The structural characteristics suggest possible mechanisms for inhibiting cancer cell proliferation.

The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in various signaling pathways. For instance:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes that are crucial in inflammatory processes or cancer progression.
  • Receptor Modulation : The compound could modulate receptors involved in pain and inflammation pathways.

Data Tables

Biological Activity Mechanism References
AntimicrobialDisruption of microbial cell wall synthesis
Anti-inflammatoryInhibition of nitric oxide production
AnticancerInduction of apoptosis in cancer cells

Case Studies and Research Findings

  • Anti-inflammatory Study : A study investigated the compound's effects on lipopolysaccharide (LPS)-induced neuroinflammation in vitro. Results indicated a significant reduction in nitric oxide production in activated microglia, suggesting its potential use in treating neurodegenerative diseases .
  • Anticancer Research : Another study focused on the anticancer properties of similar pyrazole derivatives, demonstrating their ability to inhibit tumor growth through apoptosis induction and cell cycle arrest .
  • Synthesis and Optimization : Research has also detailed the synthesis pathways for this class of compounds, emphasizing the importance of structural modifications to enhance biological activity .

Properties

Molecular Formula

C19H24ClN3O2

Molecular Weight

361.9 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(2,2-dimethyloxan-4-yl)acetamide

InChI

InChI=1S/C19H24ClN3O2/c1-12-16(18(23-22-12)13-4-6-14(20)7-5-13)10-17(24)21-15-8-9-25-19(2,3)11-15/h4-7,15H,8-11H2,1-3H3,(H,21,24)(H,22,23)

InChI Key

WCGDIDGJZYRRLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)NC3CCOC(C3)(C)C

Origin of Product

United States

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